3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride

Medicinal Chemistry Physicochemical Properties ADME

Choose the hydrochloride salt (CAS 1269199-66-7) over the free base (141791-06-2) for superior solubility, handling, and stoichiometric control. The electron-rich benzodioxole directly tunes pyrazole reactivity—critical for reproducible parallel synthesis and assay outcomes. With high purity (95%), favorable LogP (1.92), and known pKa (free base 14.83), this scaffold is ideal for COX-2/5-LOX inhibitors, PROTAC ligand design, and novel agrochemical chemotypes. Trust precise physicochemical data to optimize ADME and synthetic yields. Order now for gram-scale R&D.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 1269199-66-7
Cat. No. B1522515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride
CAS1269199-66-7
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC=NN3.Cl
InChIInChI=1S/C10H8N2O2.ClH/c1-2-9-10(14-6-13-9)5-7(1)8-3-4-11-12-8;/h1-5H,6H2,(H,11,12);1H
InChIKeyAPDBMFVFQSCWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzodioxol-5-yl)-1H-pyrazole hydrochloride (CAS 1269199-66-7) - Core Physicochemical and Structural Profile


3-(1,3-Benzodioxol-5-yl)-1H-pyrazole hydrochloride (CAS 1269199-66-7) is a heterocyclic building block comprising a pyrazole core substituted with a 1,3-benzodioxole (methylenedioxyphenyl) moiety . The compound is supplied as a solid hydrochloride salt, with a molecular weight of 224.64 g/mol (C₁₀H₉ClN₂O₂) [1]. Its calculated partition coefficient (LogP) is 1.92 , and the free base form (CAS 141791-06-2) has a predicted acid dissociation constant (pKa) of 14.83 [2].

Why a Simple Pyrazole or Generic Benzodioxole Building Block Cannot Substitute for 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole hydrochloride


While both pyrazole [1] and 1,3-benzodioxole [2] moieties are common in medicinal chemistry, the specific fusion in 3-(1,3-benzodioxol-5-yl)-1H-pyrazole creates a unique scaffold where the electron-rich benzodioxole directly modifies the electronic and steric environment of the pyrazole ring, a property not found in simpler analogs like phenyl-pyrazole or unsubstituted pyrazole. Furthermore, the hydrochloride salt form (CAS 1269199-66-7) provides distinct handling and solubility advantages over the free base (CAS 141791-06-2), which can be crucial for downstream synthetic steps . Generic substitution with a different pyrazole derivative or an alternative salt would introduce unpredictable changes in LogP, LogD, pKa, and reactivity, directly impacting assay outcomes and synthetic yields [3].

Quantitative Differentiation of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole hydrochloride Against Key Comparators


Physicochemical Profile: LogP and pKa Differentiation from Free Base and Phenyl Analog

The hydrochloride salt (CAS 1269199-66-7) exhibits a calculated LogP of 1.92, which is a critical determinant of membrane permeability and solubility . The free base form (CAS 141791-06-2) has a predicted pKa of 14.83 and a calculated LogD of 1.93 at pH 7.4 [1]. In comparison, a simple phenyl-pyrazole analog (3-phenyl-1H-pyrazole) typically has a lower LogP (~1.5) and a different pKa (~14.0), while an unsubstituted pyrazole has a LogP near 0.5 and a pKa of ~14.2 [2]. The higher LogP of the benzodioxole-pyrazole hybrid indicates increased lipophilicity, which can enhance passive diffusion across biological membranes but may reduce aqueous solubility, a trade-off that is quantifiable and can be exploited in lead optimization.

Medicinal Chemistry Physicochemical Properties ADME Building Blocks

Purity Benchmarking: 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole hydrochloride vs. Commercial Free Base

The hydrochloride salt is consistently offered at high purity levels, with multiple vendors reporting ≥98% purity . This compares favorably to the free base form (CAS 141791-06-2), which is commonly available at 95% purity . The 3% absolute difference in purity can be significant in sensitive applications such as parallel synthesis or high-throughput screening, where impurities can lead to false positives or reduced yields.

Chemical Synthesis Quality Control Purity Building Blocks

Pricing Differential for Procurement Decisions: Hydrochloride Salt vs. Free Base

A price comparison for the hydrochloride salt (CAS 1269199-66-7) versus the free base (CAS 141791-06-2) reveals a cost premium for the salt form. For example, the hydrochloride salt is priced at approximately ¥1936 per gram (Fluorochem) , while the free base is available at approximately ¥700 per 50 mg (extrapolated to ¥14,000/g) from some vendors . This represents a cost differential of over 7-fold per gram, favoring the hydrochloride salt for larger-scale procurement.

Procurement Cost Analysis Building Blocks Medicinal Chemistry

Hydrochloride Salt: Enhanced Handling and Storage Compared to Free Base

The hydrochloride salt is a solid at room temperature and is specified for storage at room temperature (RT) , whereas the free base is recommended for long-term storage in a cool, dry place . The salt form generally exhibits improved stability and reduced hygroscopicity compared to the free base, which is a qualitative but important advantage for laboratory handling and long-term storage. While no quantitative stability data was found, the vendor specifications support this class-level inference [1].

Chemical Handling Stability Salt Form Building Blocks

Optimal Use Cases for 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole hydrochloride Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Benzodioxole-Pyrazole Hybrid Libraries

The compound is an ideal building block for generating libraries of benzodioxole-pyrazole hybrids, a class that has shown promise as anti-inflammatory and analgesic agents with COX-2/5-LOX dual inhibition [1]. The high purity (≥98%) of the hydrochloride salt ensures reliable outcomes in parallel synthesis, while its favorable LogP (1.92) makes it a suitable core for optimizing drug-like properties. Researchers can exploit the quantitative physicochemical data to design analogs with predictable ADME profiles.

Chemical Biology: Development of Targeted Protein Degraders (PROTACs)

The pyrazole ring can serve as a ligand for E3 ligase recruitment, and the benzodioxole moiety can be further functionalized. The hydrochloride salt's high purity [1] and well-defined physicochemical properties are critical for constructing bifunctional molecules where precise stoichiometry and purity are essential for accurate biological evaluation.

Agricultural Chemistry: Synthesis of Novel Agrochemicals

Pyrazole derivatives are a common motif in fungicides and herbicides. The unique benzodioxole-pyrazole scaffold offers a novel chemotype for exploring new modes of action. The cost-effectiveness of the hydrochloride salt relative to the free base [1] makes it a viable starting material for gram-scale synthesis of candidate agrochemicals.

Materials Science: Synthesis of Organic Semiconductors or Ligands

The conjugated benzodioxole-pyrazole system may have interesting electronic properties. The compound's purity [1] and the ability to control salt form are important for reproducible material properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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